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Compound of Interest

Compound Name: 4-Pentenenitrile

Cat. No.: B1194741

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-
Pentenenitrile (CAS 592-51-8), a valuable terminal alkene nitrile intermediate in organic
synthesis.[1] The document outlines the key spectral features obtained through Infrared (IR)
and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS),
offering a comprehensive data summary for identification and quality control. Detailed
experimental protocols are provided to aid in the replication of these analytical methods.

Molecular Structure and Properties

4-Pentenenitrile, also known as allylacetonitrile, is an unsaturated aliphatic nitrile with the
molecular formula CsH7N and a molecular weight of 81.12 g/mol .[2] Its structure contains two
key functional groups amenable to spectroscopic analysis: a terminal carbon-carbon double
bond (alkene) and a carbon-nitrogen triple bond (nitrile).

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 4-Pentenenitrile. The data is
organized into tables for clarity and ease of comparison.

Vibrational Spectroscopy: Infrared (IR) and Raman Data

Vibrational spectroscopy probes the molecular vibrations of the functional groups within 4-
Pentenenitrile. The nitrile (C=N) and alkene (C=C, =C-H) groups give rise to characteristic and
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diagnostic peaks in both IR and Raman spectra. While a complete set of experimental data is

not publicly available, the tables below summarize the expected characteristic frequencies

based on established spectroscopic principles.

Table 1: Characteristic Infrared (IR) Absorption Bands for 4-Pentenenitrile

Wavenumber (cm~—?) Intensity Vibrational Assignment
~3080 Medium =C-H Stretch (sp? C-H)
) -C-H Asymmetric Stretch (sp3
~2940 Medium
C-H)
] -C-H Symmetric Stretch (sp3
~2860 Medium
C-H)
~2250 Strong, Sharp C=N Stretch
~1645 Medium C=C Stretch
~1430 Medium -CHz- Scissoring

Table 2: Characteristic Raman Shifts for 4-Pentenenitrile

~995 & ~915 | Strong | =C-H Out-of-Plane Bending (Wag) |

Raman Shift (cm~?) Intensity Vibrational Assignment
~3080 Medium =C-H Stretch (sp? C-H)
-C-H Asymmetric Stretch (sp3
~2940 Strong
C-H)
-C-H Symmetric Stretch (sp3
~2860 Strong
C-H)
~2250 Strong C=N Stretch
~1645 Very Strong C=C Stretch
~1430 Medium -CHz- Scissoring
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| ~1295 | Medium | =C-H In-Plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule. The predicted *H and 3C NMR chemical shifts are presented below, based on
the unique electronic environment of each nucleus.

Structure for NMR Assignment:

Table 3: Predicted *H NMR Spectral Data for 4-Pentenenitrile

Chemical Shift (5,

Position Multiplicity Integration
ppm)

H-5 5.05 - 5.15 Multiplet 2H

H-4 5.75-5.90 Multiplet 1H

H-3 ~2.45 Quartet 2H

| H-2 | ~2.40 | Triplet | 2H |

Table 4: Predicted 13C NMR Spectral Data for 4-Pentenenitrile

Position Chemical Shift (6, ppm)
C-1(C=N) ~119

C-2 (-CHz2-) ~17

C-3 (-CH2-) ~29

C-4 (=CH-) ~135

| C-5 (=CHz) | ~117 |

Mass Spectrometry (MS)
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Electron lonization Mass Spectrometry (EI-MS) provides information on the molecular weight
and fragmentation pattern of the molecule. The molecular ion (M*) is observed at m/z 81.[2]
The fragmentation is characteristic of aliphatic nitriles and alkenes.

Table 5: Key Mass Spectrometry Data (GC-MS, Electron lonization) for 4-Pentenenitrile

miz Relative Intensity (%) Assighment

81 63.0 [M]* (Molecular lon)
53 40.0 [M - C2Ha]*

52 26.0 [CaHa]*

[CsHs]* (Allyl Cation, Base
Peak)

41 99.9

|39 80.0 | [C3H3]* |

Experimental Workflow

The logical flow for a comprehensive spectroscopic characterization of a chemical entity like 4-
Pentenenitrile is depicted below. This workflow ensures that orthogonal data is collected to
provide a complete and unambiguous structural confirmation.
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The following protocols describe the general procedures for acquiring the spectroscopic data

for 4-Pentenenitrile.

Fourier Transform Infrared (FT-IR) Spectroscopy

o Objective: To obtain the infrared spectrum to identify key functional groups.
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e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a
deuterated triglycine sulfate (DTGS) detector.

» Methodology (Attenuated Total Reflectance - ATR):

o Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc
selenide) to account for atmospheric H20 and COs..

o Place a single drop of neat 4-Pentenenitrile liquid directly onto the center of the ATR
crystal.

o Acquire the sample spectrum by co-adding a minimum of 32 scans over the range of
4000-400 cm~* with a spectral resolution of 4 cm~1.

o Perform an ATR correction and baseline correction on the resulting spectrum using the
spectrometer software.

o Clean the ATR crystal thoroughly with a suitable solvent (e.qg., isopropanol) and a soft
laboratory wipe.

Fourier Transform (FT)-Raman Spectroscopy

e Objective: To obtain the Raman spectrum, which is complementary to the IR spectrum, for
vibrational analysis.

e Instrumentation: An FT-Raman spectrometer equipped with a neodymium-doped yttrium
aluminum garnet (Nd:YAG) laser (1064 nm excitation) and an indium gallium arsenide
(InGaAs) detector.

o Methodology:
o Pipette approximately 0.5 mL of 4-Pentenenitrile into a standard 5 mm NMR tube.
o Place the NMR tube into the sample holder of the spectrometer.

o Set the laser power to an appropriate level (e.g., 100-300 mW) to avoid sample heating or
degradation.
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o Acquire the spectrum by co-adding at least 128 scans over a Raman shift range of 3500-
100 cm~1 with a spectral resolution of 4 cm~1.

o Process the spectrum to correct for instrument response and baseline fluorescence if
necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To acquire *H and 13C NMR spectra for complete structural elucidation.
e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
» Methodology:

o Prepare the sample by dissolving approximately 10 mg of 4-Pentenenitrile in 0.6-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

o Transfer the solution to a 5 mm NMR tube.
o Insert the tube into the spectrometer and lock onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o For 'H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral
width to cover a range of -1 to 12 ppm. Process the data with Fourier transformation,
phase correction, and baseline correction. Integrate the signals and identify multiplicities.

o For 3C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the
spectral width to cover a range of 0 to 220 ppm. A sufficient number of scans (e.g., 1024 or
more) should be acquired to achieve an adequate signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Objective: To determine the molecular weight and analyze the fragmentation pattern for
structural confirmation and purity assessment.
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 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

o Methodology:

o Sample Preparation: Prepare a dilute solution of 4-Pentenenitrile (e.g., 100 pg/mL) in a
volatile solvent such as dichloromethane or methanol.

o GC Conditions:
» |Injector: Split/splitless, set to 250°C with a high split ratio (e.g., 50:1).

= Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pm film thickness,
5% phenyl methylpolysiloxane).

= Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

= Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to
200°C.

o MS Conditions:
= |on Source: Electron lonization (EI) at 70 eV.
» Scan Range: m/z 35-350.
= Source Temperature: 230°C.

o Analysis: Inject 1 pL of the prepared sample. The resulting total ion chromatogram (TIC)
and the mass spectrum of the corresponding peak are analyzed. Compare the obtained
spectrum with a reference library for confirmation.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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